molecular formula C24H25N3O9 B11483790 ethyl 5-({6-[(Z)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]-4,7-dimethoxy-1,3-benzodioxol-5-yl}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate

ethyl 5-({6-[(Z)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]-4,7-dimethoxy-1,3-benzodioxol-5-yl}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate

Cat. No.: B11483790
M. Wt: 499.5 g/mol
InChI Key: XCUJYPRNZUFAEQ-GATIEOLUSA-N
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Description

ETHYL 5-({6-[(Z)-{[(2-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, formamido, imino, methoxy, and benzodioxol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-({6-[(Z)-{[(2-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE involves multiple steps. The initial step typically includes the formation of the benzodioxol ring system, followed by the introduction of the formamido and imino groups. The final steps involve the formation of the oxazole ring and the esterification to introduce the ethyl group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods .

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-({6-[(Z)-{[(2-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE can undergo various types of chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for the success of these reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the imino group would yield an amine .

Scientific Research Applications

ETHYL 5-({6-[(Z)-{[(2-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent.

Mechanism of Action

The mechanism of action of ETHYL 5-({6-[(Z)-{[(2-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodioxol derivatives and oxazole derivatives. These compounds share structural similarities but may differ in their functional groups and overall biological activity .

Uniqueness

ETHYL 5-({6-[(Z)-{[(2-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE is unique due to its combination of functional groups and its potential for diverse applications in various fields. Its unique structure allows for specific interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C24H25N3O9

Molecular Weight

499.5 g/mol

IUPAC Name

ethyl 5-[[6-[(Z)-[(2-hydroxybenzoyl)hydrazinylidene]methyl]-4,7-dimethoxy-1,3-benzodioxol-5-yl]methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C24H25N3O9/c1-4-33-24(30)17-10-13(36-27-17)9-15-16(11-25-26-23(29)14-7-5-6-8-18(14)28)20(32-3)22-21(19(15)31-2)34-12-35-22/h5-8,11,13,28H,4,9-10,12H2,1-3H3,(H,26,29)/b25-11-

InChI Key

XCUJYPRNZUFAEQ-GATIEOLUSA-N

Isomeric SMILES

CCOC(=O)C1=NOC(C1)CC2=C(C(=C3C(=C2OC)OCO3)OC)/C=N\NC(=O)C4=CC=CC=C4O

Canonical SMILES

CCOC(=O)C1=NOC(C1)CC2=C(C(=C3C(=C2OC)OCO3)OC)C=NNC(=O)C4=CC=CC=C4O

Origin of Product

United States

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